molecular formula C25H34N2O6 B15123042 (E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol

(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol

Cat. No.: B15123042
M. Wt: 458.5 g/mol
InChI Key: UKPFKKXSYKZFGA-AATRIKPKSA-N
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Description

(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol is a complex organic compound characterized by its unique structure, which includes a Boc-protected amino group, a styryl group, and a pyridyl ether linkage

Preparation Methods

The synthesis of (E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the styryl group: The styryl group is introduced through a Wittig reaction or a Heck coupling reaction.

    Ether linkage formation: The pyridyl group is connected to the styryl group via an ether linkage, often using a Williamson ether synthesis.

    Introduction of ethoxy groups: The ethoxy groups are added through nucleophilic substitution reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Hydrolysis: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Scientific Research Applications

(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and pathways.

    Biological Studies: It can be used in biological assays to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of (E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group may play a role in binding to active sites, while the styryl and pyridyl groups can influence the compound’s overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol can be compared with similar compounds such as:

    (E)-2-[2-[2-[[5-[4-[Boc(amino)styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol: Similar structure but without the methyl group on the amino group.

    (E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]phenyl]-2-pyridyl]oxy]ethoxy]ethoxy]ethanol: Similar structure but with a phenyl group instead of a styryl group.

    (E)-2-[2-[2-[[5-[4-[Boc(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]propane: Similar structure but with a propane backbone instead of ethanol.

Properties

Molecular Formula

C25H34N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

tert-butyl N-[4-[(E)-2-[6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]phenyl]-N-methylcarbamate

InChI

InChI=1S/C25H34N2O6/c1-25(2,3)33-24(29)27(4)22-10-7-20(8-11-22)5-6-21-9-12-23(26-19-21)32-18-17-31-16-15-30-14-13-28/h5-12,19,28H,13-18H2,1-4H3/b6-5+

InChI Key

UKPFKKXSYKZFGA-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCO

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCO

Origin of Product

United States

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